molecular formula C14H12N2O4 B8575870 2,2'-Dinitro-4,4'-dimethylbiphenyl

2,2'-Dinitro-4,4'-dimethylbiphenyl

Cat. No.: B8575870
M. Wt: 272.26 g/mol
InChI Key: HGFSBUNTWYKUND-UHFFFAOYSA-N
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Description

2,2'-Dinitro-4,4'-dimethylbiphenyl (C₁₄H₁₂N₂O₄) is a substituted biphenyl derivative featuring nitro (-NO₂) groups at the 2 and 2' positions and methyl (-CH₃) groups at the 4 and 4' positions. This compound is structurally characterized by its planar biphenyl backbone, with electron-withdrawing nitro groups and electron-donating methyl groups influencing its electronic and steric properties. It is primarily utilized in advanced material synthesis, including metal-organic frameworks (MOFs) and high-performance polymers, due to its ability to act as a ligand or monomer .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-methyl-1-(4-methyl-2-nitrophenyl)-2-nitrobenzene

InChI

InChI=1S/C14H12N2O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3

InChI Key

HGFSBUNTWYKUND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2,2'-Dinitro-4,4'-dimethylbiphenyl -NO₂ (2,2'), -CH₃ (4,4') C₁₄H₁₂N₂O₄ ~296.26* MOFs, magnetic materials
4,4'-Dimethylbiphenyl -CH₃ (4,4') C₁₄H₁₄ 182.26 Polymer synthesis, thermal studies
4,4'-Dibromo-2,2'-dinitrobiphenyl -Br (4,4'), -NO₂ (2,2') C₁₂H₆Br₂N₂O₄ 402.00 Organic semiconductors, OLEDs
4,4'-Diacetoxy-2,2'-dinitrobiphenyl -OAc (4,4'), -NO₂ (2,2') C₁₆H₁₂N₂O₈ ~360.28* Polymer precursors, esterification

*Calculated based on substituent contributions; exact values may vary.

  • Substituent Effects: Nitro Groups: Introduce strong electron-withdrawing effects, reducing electron density on the biphenyl ring and enhancing thermal stability. This makes the compound suitable for high-temperature applications (e.g., polyimides) . Methyl Groups: Provide steric bulk and electron-donating effects, improving solubility in non-polar solvents compared to unsubstituted dinitrobiphenyls . Halogenation (e.g., Bromine): Increases molecular weight and polarizability, favoring applications in optoelectronics .

Physical and Chemical Properties

  • Thermal Stability :

    • This compound exhibits higher thermal stability than 4,4'-dimethylbiphenyl due to nitro groups, which resist oxidative degradation .
    • 4,4'-Dibromo-2,2'-dinitrobiphenyl has a higher melting point (~250°C) compared to the methyl-substituted analog (~180°C) due to stronger intermolecular forces from bromine .
  • Solubility: Methyl groups in this compound improve solubility in toluene and dichloromethane compared to 2,2'-dinitrobiphenyl, which is sparingly soluble in non-polar solvents . Acetoxy derivatives (e.g., 4,4'-Diacetoxy-2,2'-dinitrobiphenyl) show enhanced solubility in polar aprotic solvents like DMF, facilitating polymer synthesis .

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